2,3,4,5,6-Pentafluorophenyl 2,4,6-trimethylbenzenesulfonate

Overview

Description

2,3,4,5,6-Pentafluorophenyl 2,4,6-trimethylbenzenesulfonate is a chemical compound with the molecular formula C15H11F5O3S and a molecular weight of 366.30 g/mol . This compound is known for its unique structure, which includes a pentafluorophenyl group and a trimethylbenzenesulfonate group. It is primarily used in research settings, particularly in the fields of organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5,6-Pentafluorophenyl 2,4,6-trimethylbenzenesulfonate typically involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with pentafluorophenol in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

2,4,6-Trimethylbenzenesulfonyl chloride+Pentafluorophenol→2,3,4,5,6-Pentafluorophenyl 2,4,6-trimethylbenzenesulfonate+HCl

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5,6-Pentafluorophenyl 2,4,6-trimethylbenzenesulfonate can undergo various chemical reactions, including:

Nucleophilic Substitution: The pentafluorophenyl group is highly electron-withdrawing, making the compound susceptible to nucleophilic attack.

Hydrolysis: In the presence of water, the sulfonate ester can hydrolyze to form the corresponding sulfonic acid and pentafluorophenol.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reaction is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Hydrolysis: This reaction can be facilitated by acidic or basic conditions, with water as the solvent.

Major Products Formed

Nucleophilic Substitution: The major products depend on the nucleophile used. For example, using an amine would yield a sulfonamide.

Hydrolysis: The major products are 2,4,6-trimethylbenzenesulfonic acid and pentafluorophenol.

Scientific Research Applications

2,3,4,5,6-Pentafluorophenyl 2,4,6-trimethylbenzenesulfonate has several applications in scientific research:

Organic Synthesis: It is used as a reagent for introducing the pentafluorophenyl group into organic molecules.

Materials Science: The compound is utilized in the synthesis of fluorinated polymers and materials with unique electronic properties.

Bioconjugation: It serves as a linker in the conjugation of biomolecules, enhancing their stability and reactivity.

Analytical Chemistry: The compound is employed in the derivatization of analytes for improved detection and quantification in chromatographic techniques.

Mechanism of Action

The mechanism of action of 2,3,4,5,6-Pentafluorophenyl 2,4,6-trimethylbenzenesulfonate primarily involves nucleophilic aromatic substitution reactions. The electron-withdrawing pentafluorophenyl group activates the aromatic ring towards nucleophilic attack, facilitating the substitution of the sulfonate group. This reactivity is leveraged in various synthetic and analytical applications.

Comparison with Similar Compounds

Similar Compounds

- 2,3,4,5,6-Pentafluorophenylacetic acid

- 2,3,4,5,6-Pentafluorophenylacetonitrile

- 2,3,4,5,6-Pentafluorobenzaldehyde

- 2,3,4,5,6-Pentafluorobenzenesulfonyl chloride

Uniqueness

Compared to similar compounds, 2,3,4,5,6-Pentafluorophenyl 2,4,6-trimethylbenzenesulfonate is unique due to the presence of both the pentafluorophenyl and trimethylbenzenesulfonate groups. This combination imparts distinct reactivity and stability, making it valuable in specific synthetic and analytical applications. The compound’s ability to undergo nucleophilic substitution and hydrolysis reactions distinguishes it from other pentafluorophenyl derivatives.

Biological Activity

2,3,4,5,6-Pentafluorophenyl 2,4,6-trimethylbenzenesulfonate is a synthetic compound characterized by its unique structure that includes a pentafluorophenyl group and a sulfonate moiety. This compound is of interest in various fields including medicinal chemistry and materials science due to its potential biological activities.

Chemical Structure

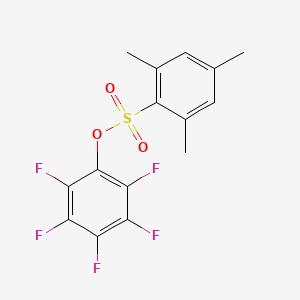

The structural formula of this compound can be represented as follows:

This compound features a highly fluorinated aromatic ring which may influence its reactivity and biological interactions.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

- Mechanism of Action : The sulfonate group enhances solubility and bioavailability while the fluorinated phenyl ring may increase the lipophilicity of the compound. These properties facilitate interaction with cellular targets such as tubulin and DNA.

- Case Study : A study published in the Journal of Medicinal Chemistry highlighted that structurally related compounds inhibited tubulin polymerization in cancer cell lines (HeLa and MCF-7), suggesting potential use as chemotherapeutic agents .

Antimicrobial Activity

The biological activity of this compound extends to antimicrobial effects as well:

- Research Findings : In vitro assays demonstrated that derivatives of trimethylbenzenesulfonates displayed inhibitory effects against various bacterial strains including Staphylococcus aureus and Escherichia coli. The presence of the pentafluorophenyl group was found to enhance antimicrobial potency due to increased membrane permeability .

Toxicological Profile

Understanding the safety profile of this compound is crucial for its application in pharmaceuticals:

- Acute Toxicity : Toxicological assessments indicate that while some trimethylbenzenes are associated with neurotoxic effects at high concentrations, the specific toxicity of this compound remains under investigation. Reference exposure levels for structurally similar compounds suggest caution in handling due to potential neurobehavioral impacts .

Data Summary

The following table summarizes key information regarding the biological activity and toxicological profiles of this compound:

| Property | Details |

|---|---|

| Molecular Formula | C₁₃H₁₀F₅O₃S |

| Potential Biological Activities | Anticancer (tubulin inhibition), Antimicrobial |

| Mechanism of Action | Interaction with cellular targets (tubulin) |

| Acute Toxicity | Needs further investigation; caution advised |

Properties

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 2,4,6-trimethylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F5O3S/c1-6-4-7(2)15(8(3)5-6)24(21,22)23-14-12(19)10(17)9(16)11(18)13(14)20/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHMSVBXYAVAYQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801189798 | |

| Record name | 2,3,4,5,6-Pentafluorophenyl 2,4,6-trimethylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801189798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885950-62-9 | |

| Record name | 2,3,4,5,6-Pentafluorophenyl 2,4,6-trimethylbenzenesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885950-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,5,6-Pentafluorophenyl 2,4,6-trimethylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801189798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.